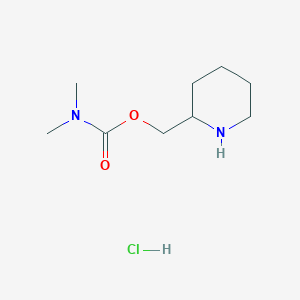

piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride

Description

Properties

IUPAC Name |

piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGXMHAXYFHRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride typically involves multi-component reactions. One common method includes the use of N,N,N’,N’-tetramethyl-N, N’-bis(sulfo) ethane-1,2-diaminium mesylate as an effective dual-functional ionic liquid for the synthesis of substituted piperidines . The reaction is carried out in ethanol as a green solvent, making it an environmentally friendly process .

Chemical Reactions Analysis

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of piperidine compounds exhibit significant biological activity, including antimicrobial and antitumor effects .

b. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

c. Antiviral Activity

Recent studies have suggested that piperidine derivatives can exhibit antiviral properties. The compound's structural features allow it to interfere with viral replication processes, making it a subject of interest in antiviral drug research .

Agricultural Science

a. Pesticide Formulation

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride has potential applications in the formulation of pesticides. Its ability to disrupt pest metabolic processes makes it a candidate for developing new agrochemicals aimed at controlling agricultural pests without harming beneficial organisms .

b. Plant Growth Regulation

Research has shown that compounds similar to piperidin-2-ylmethyl N,N-dimethylcarbamate can influence plant growth and development. This property can be harnessed to create growth regulators that enhance crop yields and stress resistance .

Materials Science

a. Polymer Chemistry

In materials science, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can be utilized as a building block for synthesizing polymers with specific properties. Its functional groups can be incorporated into polymer chains to enhance thermal stability and mechanical strength .

b. Coatings and Adhesives

The compound's chemical stability makes it suitable for use in coatings and adhesives, providing enhanced durability and resistance to environmental factors such as moisture and temperature fluctuations .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Properties | Investigated the antiviral activity of piperidine derivatives | Found significant inhibition of viral replication in vitro |

| Enzyme Inhibition Research | Evaluated the inhibitory effects on acetylcholinesterase | Demonstrated potential for treating neurodegenerative diseases |

| Pesticide Formulation Analysis | Developed formulations using piperidine compounds | Achieved effective pest control with minimal environmental impact |

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

The position of the carbamate group on the piperidine ring significantly influences molecular interactions. For example:

- Piperidin-3-yl N,N-dimethylcarbamate hydrochloride (CAS: CID 21694493): This isomer has the carbamate group at the 3-position. While structurally similar, the altered spatial arrangement may reduce affinity for certain targets compared to the 2-yl derivative. Computational studies suggest that the 2-yl configuration allows better alignment with hydrophobic pockets in enzyme active sites .

Table 1: Positional Isomer Comparison

| Compound | Piperidine Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Piperidin-2-ylmethyl N,N-dimethylcarbamate HCl | 2-yl | C₈H₁₇ClN₂O₂ | 208.69 | High polarity, moderate lipophilicity |

| Piperidin-3-yl N,N-dimethylcarbamate HCl | 3-yl | C₈H₁₇ClN₂O₂ | 208.69 | Altered receptor docking potential |

| Piperidin-4-yl N,N-dimethylcarbamate HCl | 4-yl | C₈H₁₇ClN₂O₂ | 208.69 | Enhanced metabolic stability |

Substituent Variations on the Carbamate Group

The nature of the carbamate substituents impacts pharmacokinetics and target engagement:

- (Piperidin-2-yl)methyl N-ethylcarbamate hydrochloride (CAS: 1803605-80-2): Replacing dimethylamine with ethylamine increases lipophilicity (logP ≈ 1.2 vs.

- (Piperidin-2-yl)methyl N-isopropylcarbamate hydrochloride (CAS: 1803604-09-2): The bulkier isopropyl group further enhances lipophilicity, which may prolong half-life but could sterically hinder receptor binding .

Table 2: Carbamate Substituent Comparison

| Compound | Carbamate Substituent | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Pharmacological Traits |

|---|---|---|---|---|---|

| Piperidin-2-ylmethyl N,N-dimethylcarbamate HCl | N,N-dimethyl | C₈H₁₇ClN₂O₂ | 208.69 | 0.8 | Balanced solubility and receptor affinity |

| Piperidin-2-ylmethyl N-ethylcarbamate HCl | N-ethyl | C₉H₁₉ClN₂O₂ | 222.71 | 1.2 | Enhanced CNS penetration potential |

| Piperidin-2-ylmethyl N-isopropylcarbamate HCl | N-isopropyl | C₁₀H₂₁ClN₂O₂ | 236.74 | 1.5 | Prolonged half-life, possible steric hindrance |

*logP values estimated via computational modeling.

Pharmacological and Functional Insights

- Opioid receptor ligands : Compounds like ligand 17 (), which integrate piperidine moieties, exhibit high in vitro binding affinity (μ-opioid receptor Ki = 0.6–0.9 nM) but low in vivo efficacy due to poor metabolic stability or blood-brain barrier penetration .

- Acetylcholinesterase inhibitors : Piperidine-based carbamates in show inhibitory activity (IC₅₀ = 10–100 nM), suggesting that the dimethylcarbamate group may enhance enzyme interaction through hydrogen bonding .

Key Challenges :

- Optimizing metabolic stability without compromising receptor affinity.

- Balancing lipophilicity for improved bioavailability.

Biological Activity

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article provides a comprehensive overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride primarily functions as an acetylcholinesterase inhibitor . AChE is crucial for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, enhancing neurotransmission. The compound binds covalently to the serine residue at the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine. This interaction is facilitated by the carbamate group within the compound, which forms a stable bond with the enzyme.

The compound has been shown to interact with several enzymes and receptors, suggesting a broad spectrum of biological activity:

- Enzyme Inhibition : Besides AChE, it also inhibits butyrylcholinesterase (BChE), affecting neurotransmitter regulation and potentially influencing various neurological conditions.

- Transport and Distribution : The compound's distribution within biological systems is mediated by transporters that facilitate its movement across cell membranes, crucial for its pharmacological efficacy.

Research Findings

Numerous studies have explored the biological activity of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride. Below are key findings summarized from diverse sources:

Case Studies

- Antiparasitic Activity : In a study evaluating the effects on P. falciparum, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride demonstrated significant cytotoxicity against erythrocytic forms of the parasite at low concentrations, suggesting its potential as an antimalarial agent .

- Neurotoxicity Assessment : Research assessing cholinesterase inhibition revealed that compounds similar to piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride exhibited dose-dependent neurobehavioral effects in animal models, emphasizing the need for careful evaluation in therapeutic contexts .

- Broad Spectrum Activity : Computer-aided evaluations indicated that piperidine derivatives could modulate various biological targets, including ion channels and transport systems, which may be beneficial in developing drugs for multiple indications .

Q & A

Q. What are the key synthetic steps and purification methods for piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride?

The synthesis involves coupling reactions using peptide intermediates and small molecules. For example, Boc-protected intermediates are coupled with enkephalin analogs using HATU/DIPEA in acetonitrile under nitrogen . After coupling, Boc deprotection is achieved with 50% trifluoroacetic acid (TFA) in dichloromethane . Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C4-bonded column and a gradient of 10–90% acetonitrile in 0.1% aqueous TFA over 40 minutes, yielding >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]+ at 784.4391 vs. theoretical 784.4392) .

- 1H NMR: Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine protons at δ 1.2–3.0 ppm) .

- RP-HPLC: Confirms purity (>95%) via retention time and peak integration .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (H314, H318) .

- Ventilation: Use fume hoods to prevent inhalation (H335) .

- Storage: Keep in airtight containers at RT, protected from moisture and light .

Advanced Research Questions

Q. How can coupling efficiency during synthesis be optimized?

- Reagent Selection: HATU/DIPEA in acetonitrile enhances coupling yields compared to HBTU .

- Temperature Control: Reactions performed at 0–4°C reduce side-product formation (e.g., minor dipeptide adducts) .

- Purification Strategy: RP-HPLC with semi-preparative columns resolves closely eluting impurities .

Q. What factors explain high μ/δ opioid receptor binding affinity but low in vivo efficacy?

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Linker Modification: Introducing β-alanine between the peptide and small molecule improves binding (e.g., ligand 8: μ Ki = 160 nM vs. parent compound μ Ki = 2.1 µM) .

- Amino Acid Substitution: Replacing Tyr with Dmt (2,6-dimethyltyrosine) enhances δ receptor selectivity (δ Ki = 0.2 nM) .

- Dimerization: Bivalent ligands show 33–56-fold higher affinity than monomers due to multivalent receptor interactions .

Q. What statistical methods are recommended for analyzing receptor binding data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.